1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea

Directed lithiation Regioselective synthesis Pyridine functionalisation

1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea (CAS 41915-99-5), also named N,N-dimethyl-N′-(pyridin-3-ylmethyl)urea, is a heterocyclic urea of molecular formula C₉H₁₃N₃O (MW 179.22 g/mol). It bears a pyridin-3-ylmethyl substituent on one urea nitrogen and two methyl groups on the other.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 41915-99-5
Cat. No. B6614096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea
CAS41915-99-5
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NCC1=CN=CC=C1
InChIInChI=1S/C9H13N3O/c1-12(2)9(13)11-7-8-4-3-5-10-6-8/h3-6H,7H2,1-2H3,(H,11,13)
InChIKeyYNRVAYREOPJJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea (CAS 41915-99-5) – Core Chemical Identity and Research Context


1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea (CAS 41915-99-5), also named N,N-dimethyl-N′-(pyridin-3-ylmethyl)urea, is a heterocyclic urea of molecular formula C₉H₁₃N₃O (MW 179.22 g/mol). It bears a pyridin-3-ylmethyl substituent on one urea nitrogen and two methyl groups on the other [1]. The compound has been utilised as a directed metalation substrate in which the pyridine ring and the urea side‑chain compete as lithiation sites, enabling controllable access to either ring‑ or side‑chain‑substituted pyridine derivatives depending on the choice of organolithium reagent [1].

Why 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea Cannot Be Simply Replaced by Its 2‑ or 4‑Pyridyl Isomers


Positional isomerism on the pyridine ring fundamentally alters the regiochemical outcome of directed lithiation. With N,N‑dimethyl‑N′‑(pyridin‑2‑ylmethyl)urea and the 4‑pyridylmethyl isomer, t‑BuLi promotes exclusive deprotonation at the benzylic CH₂ group, leading to side‑chain substitution [1]. In contrast, the 3‑pyridylmethyl isomer undergoes ring lithiation at the 4‑position under identical conditions because the ring nitrogen no longer acidifies the side‑chain protons to the same extent [2]. A simple substitution of one pyridylmethyl urea for another therefore diverts the synthetic route to an entirely different product series, making generic interchange impossible for any synthesis that depends on predictable lithiation regiochemistry.

1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea – Quantitative Differentiation Evidence vs. Closest Analogs


Lithiation Regioselectivity with t‑BuLi: Exclusive Ring Substitution for the 3‑Isomer vs. Exclusive Side‑Chain Substitution for the 2‑ and 4‑Isomers

Under the standard protocol (3.3 equiv t‑BuLi, THF, –78 °C, 2 h), N,N‑dimethyl‑N′‑(pyridin‑3‑ylmethyl)urea gives exclusively the ring‑lithiated dilithium intermediate, which after reaction with benzophenone delivers the 4‑substituted ring product in 88 % isolated yield [1]. In contrast, the 2‑pyridylmethyl and 4‑pyridylmethyl isomers under comparable conditions (2.2 equiv t‑BuLi, THF, –78 °C, 2 h) undergo only side‑chain lithiation, affording the corresponding methylene‑substituted derivatives in 90 % and similarly high yields [2]. Thus, switching from the 3‑isomer to either the 2‑ or 4‑isomer completely inverts the substitution pattern from ring to side‑chain.

Directed lithiation Regioselective synthesis Pyridine functionalisation

Divergent Lithiation with LDA: Selective Side‑Chain Substitution Enabled by a Non‑Nucleophilic Base

When the lithium reagent is switched to LDA (3.3 equiv, THF, –20 to 0 °C, 6 h), the 3‑pyridylmethyl isomer undergoes clean side‑chain lithiation, yielding the methylene‑substituted product in up to 72 % isolated yield [1]. The 2‑ and 4‑isomers already give side‑chain lithiation with t‑BuLi (see above); however, the 3‑isomer is unique in that the experimentalist can toggle between ring and side‑chain functionalisation simply by changing the base from t‑BuLi to LDA [1]. No comparable base‑switchable regiochemical control exists for the 2‑ or 4‑isomers in the literature.

Lithium diisopropylamide α‑Lithiation Side‑chain derivatisation

Ring‑Substitution Product Scope and Synthetic Utility: Access to 1H‑Pyrrolo[3,4‑c]pyridine

The 4‑substituted ring products derived from the 3‑isomer can be advanced to more complex heterocycles that are inaccessible from the 2‑ or 4‑isomer lithiation products. Treatment of the ring‑substituted compound (obtained via t‑BuLi lithiation) with trifluoroacetic anhydride in dichloromethane under reflux gave the corresponding 1H‑pyrrolo[3,4‑c]pyridine in high yield [1]. This cyclisation exploits the 3,4‑relationship of the amino‑methyl and the newly introduced substituent, a topology that is not available when starting from the 2‑ or 4‑pyridylmethyl derivatives.

Fused heterocycles Pyrrolopyridine Trifluoroacetic anhydride cyclisation

Comparison with Benzyl‑Urea Analog: Ring Lithiation Replaces Side‑Chain Lithiation

N′‑Benzyl‑N,N‑dimethylurea undergoes exclusive ortho‑lithiation at the 2‑position of the benzene ring with t‑BuLi at –78 °C [1]. The pyridin‑3‑ylmethyl analog similarly undergoes ring lithiation, but at the 4‑position of the pyridine ring (88 % yield). The key difference is that the pyridine nitrogen in the 3‑isomer does not enhance side‑chain CH₂ acidity to the same extent as in the 2‑/4‑isomers, yet still directs ring metalation to a different position than the benzyl counterpart [2]. This makes the 3‑pyridylmethyl derivative a structurally distinct directing‑group platform that complements both the benzyl and the 2‑/4‑pyridylmethyl series.

Benzylurea Ortho‑lithiation Directing group comparison

1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea – Evidence‑Based Application Scenarios for Procurement and Use


Synthesis of 4‑Substituted Pyridine Building Blocks via Directed Ring Lithiation

The compound serves as a substrate for t‑BuLi‑mediated directed metalation at the pyridine 4‑position. After electrophilic quench, diverse 4‑substituted pyridine derivatives are obtained in high yields (up to 88 % isolated) [1]. This route is unique to the 3‑pyridylmethyl isomer and is not achievable with the 2‑ or 4‑pyridylmethyl analogs, which give only side‑chain substitution products.

Controllable Dual‑Mode Functionalisation: Ring or Side‑Chain Derivatisation from a Single Precursor

By selecting t‑BuLi or LDA as the lithiating agent, the same starting material can be diverted to either ring‑substituted (88 % yield) or side‑chain‑substituted (up to 72 % yield) products [1]. This reagent‑controlled branching is not available with the 2‑ or 4‑isomers, making the 3‑isomer a versatile platform for divergent synthetic strategies.

Entry to 1H‑Pyrrolo[3,4‑c]pyridine Scaffolds via Cyclisation of Ring‑Substituted Intermediates

Ring‑substituted products obtained from lithiation can be cyclised with trifluoroacetic anhydride to give 1H‑pyrrolo[3,4‑c]pyridine derivatives in high yield [1]. This transformation exploits the 3,4‑substitution topology that is unique to the 3‑pyridylmethyl isomer and is valuable for medicinal chemistry programmes targeting kinase or CNS indications.

Comparator Studies in Directed Ortho‑Metalation Methodology Development

The contrasting lithiation behaviour of the 3‑isomer (ring) versus the 2‑/4‑isomers (side‑chain) and versus benzyl analogs (ring at a different position) makes this compound a critical probe for understanding and developing directed metalation protocols on heterocyclic substrates [1][2]. Laboratories studying or optimising lithiation regiochemistry require the 3‑isomer as a reference standard.

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